molecular formula C13H21N3O3S B497228 4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 400086-07-9

4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B497228
CAS RN: 400086-07-9
M. Wt: 299.39g/mol
InChI Key: IFOGADICQWXVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to readily form salts and its solubility in water . The compound also contains a methoxyphenyl group, which is a common substituent in organic chemistry and is often used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the piperazine ring and the methoxyphenyl group. Piperazine rings are known to adopt a chair conformation, and the methoxyphenyl group could potentially participate in pi stacking interactions .


Chemical Reactions Analysis

Piperazine derivatives are known to participate in a variety of chemical reactions, often acting as bases due to the presence of nitrogen atoms . The methoxyphenyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. Piperazine derivatives are often soluble in water, and the presence of the methoxyphenyl group could potentially increase the compound’s lipophilicity .

Scientific Research Applications

Synthesis and Biological Activity

A key area of research has been the development of novel synthetic methods for sulfonamides, which serve as potent and selective antagonists for various receptors and enzymes. For example, a study describes a new synthesis method for sulfonamides yielding compounds with significant potency at adenosine A2B receptors, with one compound exhibiting a K(i) value of 3.6 nM for the human A2B receptor combined with high selectivity (Luo Yan et al., 2006). This highlights the chemical's relevance in developing therapeutic agents targeting specific cellular receptors.

Antimicrobial and Antibacterial Effects

Research into the antimicrobial and antibacterial properties of sulfonamide derivatives, including structures similar to 4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide, indicates promising applications in addressing antibiotic resistance and treating infections. One study identified metabolites formed during the degradation of sulfonamides, revealing a novel microbial strategy to eliminate sulfonamide antibiotics, potentially reducing environmental persistence and resistance propagation (B. Ricken et al., 2013).

Enzyme Inhibition for Disease Treatment

Sulfonamides have been evaluated for their enzyme inhibitory effects, particularly in the context of diseases such as Alzheimer's. Compounds derived from 4-methoxyphenethylamine showed notable acetylcholinesterase inhibitory activity, suggesting potential therapeutic applications for neurodegenerative diseases (M. Abbasi et al., 2018). Furthermore, another study synthesized and characterized pyrazoline benzensulfonamides as dual inhibitors of carbonic anhydrase and acetylcholinesterase, demonstrating low cytotoxicity and suggesting a multifaceted approach to drug design (Dilan Ozmen Ozgun et al., 2019).

Molecular Docking and Computational Studies

The application of computational and molecular docking studies to analyze the interactions between sulfonamide derivatives and target proteins provides insights into the mechanism of action and potential efficacy of these compounds. Such studies facilitate the design of more effective drugs by revealing the structural features critical for biological activity. For instance, the evaluation of benzene sulfonamide drugs for anticancer and antioxidant effects through computational studies has identified promising candidates for further development (H. Mohamed et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Piperazine derivatives can have varying levels of toxicity, and the methoxyphenyl group could potentially cause skin and eye irritation .

Future Directions

Future research could focus on elucidating the specific properties and potential applications of this compound. Given the prevalence of piperazine and methoxyphenyl groups in pharmaceuticals, this compound could potentially have therapeutic applications .

properties

IUPAC Name

4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-14(2)20(17,18)16-10-8-15(9-11-16)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOGADICQWXVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.